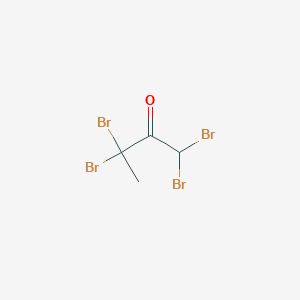
Decylarsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decylarsonic acid is an organoarsenic compound characterized by the presence of a decyl group attached to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decylarsonic acid typically involves the reaction of decyl halides with arsenic trioxide in the presence of a reducing agent. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Decylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form decylarsonic oxide.
Reduction: Reduction reactions can convert this compound to its corresponding decylarsine.
Substitution: The decyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Decylarsonic oxide.
Reduction: Decylarsine.
Substitution: Various substituted decylarsonic derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Decylarsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of decylarsonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the disruption of cellular processes, modulation of signal transduction, and alteration of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylarsenic acid
- Methylarsenic acid
- Butylarsenic acid
Uniqueness
Decylarsonic acid is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain organoarsenic compounds. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Propiedades
Número CAS |
35331-33-0 |
|---|---|
Fórmula molecular |
C10H23AsO3 |
Peso molecular |
266.21 g/mol |
Nombre IUPAC |
decylarsonic acid |
InChI |
InChI=1S/C10H23AsO3/c1-2-3-4-5-6-7-8-9-10-11(12,13)14/h2-10H2,1H3,(H2,12,13,14) |
Clave InChI |
DOLDYCBUKNSRCJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
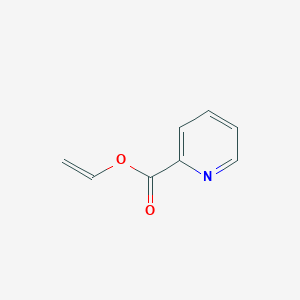
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
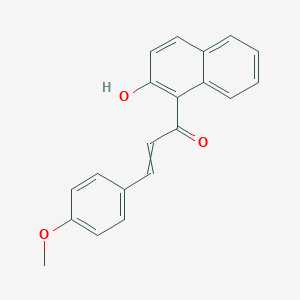
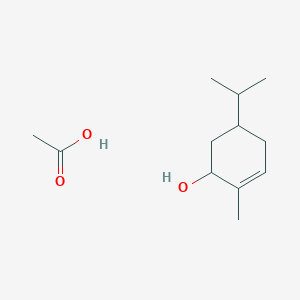

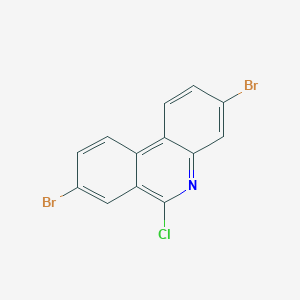
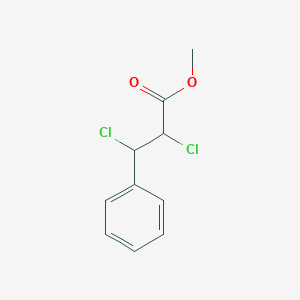
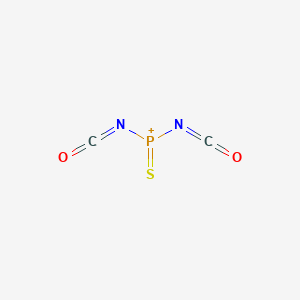
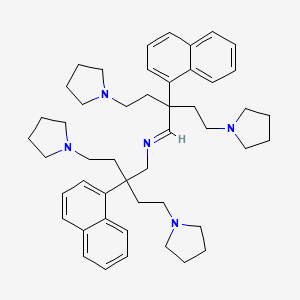
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
